molecular formula C34H46FeP2 B2864452 Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) CAS No. 277306-29-3

Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

Cat. No.: B2864452
CAS No.: 277306-29-3
M. Wt: 572.535
InChI Key: WEPCATHZVJSRJL-WUDICJIASA-N
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Description

Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) is a complex organometallic compound that features a carbanide ligand, a cyclopentane ring, and a distinctive ditert-butyl-phosphane ligand coordinated to an iron(2+) center. This compound is of interest in organometallic chemistry and catalysis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) typically involves the following steps:

  • Ligand Synthesis: : The initial step involves preparing the ditert-butyl-phosphane ligand and the carbanide precursor.

  • Metal Coordination: : The ligands are then coordinated to an iron(2+) salt under inert conditions, often in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Purification: : The resulting complex is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

While specific industrial methods may vary, the general approach mirrors laboratory synthesis but on a larger scale. Key considerations include:

  • Optimization of reaction conditions to maximize yield and purity.

  • Use of automated systems for precise control over reaction parameters.

  • Implementation of safety protocols due to the potential reactivity of organometallic compounds.

Chemical Reactions Analysis

Types of Reactions

Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) undergoes several types of reactions, including:

  • Oxidation: : The iron(2+) center can be oxidized to iron(3+), altering the compound's reactivity and stability.

  • Reduction: : Reduction reactions may involve converting the iron(2+) center to iron(1+) or even iron(0), impacting the electronic properties.

  • Substitution: : Ligand substitution reactions can occur, where one or more ligands are replaced by others under suitable conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), permanganates, or ferric chloride (FeCl₃) are common oxidizing agents.

  • Reducing Agents: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used for reduction.

  • Substitution Conditions: : Ligand exchange typically requires inert atmospheres and solvents such as THF or DCM.

Major Products

The specific products depend on the reaction conditions and reagents used. For example:

  • Oxidation: : Produces iron(3+) complexes.

  • Reduction: : Leads to iron(1+) or iron(0) complexes.

  • Substitution: : Yields new organometallic compounds with different ligands.

Scientific Research Applications

Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+) has a wide array of applications in scientific research:

  • Chemistry: : Used as a catalyst in various organic synthesis reactions, including polymerizations and cross-coupling reactions.

  • Biology: : Studied for its potential role in enzyme mimetics and its interactions with biological molecules.

  • Medicine: : Investigated for its potential in drug development and as a therapeutic agent.

  • Industry: : Employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : The iron(2+) center and the phosphane ligands interact with substrates, facilitating various catalytic reactions.

  • Pathways: : Involves coordination and activation of substrates, electron transfer, and bond formation or cleavage.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Carbanide Complexes: : While other carbanide complexes exist, this compound's unique ligand framework gives it distinct reactivity.

  • Phosphane Ligands: : Compared to other phosphane-based compounds, the ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane ligand provides steric and electronic properties that can be finely tuned.

Similar Compounds

  • Cyclopentadienyliron Complexes: : Feature similar iron centers but different ligands.

  • Phosphineiron Complexes: : Share the phosphine ligands but differ in the carbanide and cyclopentane components.

Biological Activity

Chemical Structure

The compound is characterized by a complex structure that includes:

  • Carbanide : A carbon-containing anion.
  • Cyclopentane : A five-membered ring structure.
  • Ditert-butyl : Bulky substituents that may influence steric effects.
  • Phosphane : A phosphorus-containing ligand that can coordinate with metal ions.
  • Iron(2+) : The iron center, which plays a crucial role in its biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphane ligand can facilitate electron transfer processes and stabilize reactive intermediates, enhancing the compound's reactivity in biological systems.

Antioxidant Properties

Studies have shown that organometallic complexes, particularly those containing iron and phosphine ligands, exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Recent investigations into similar compounds have suggested potential anticancer properties. For instance, compounds with similar structures have been observed to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The exact mechanism remains under study but may involve the modulation of signaling pathways related to cell proliferation and survival.

Case Studies

  • In Vitro Studies : In a study examining the cytotoxic effects of related phosphine complexes on cancer cell lines, it was found that these compounds significantly reduced cell viability through apoptosis induction.
  • Animal Models : In vivo studies using animal models demonstrated that treatment with iron-phosphine complexes led to reduced tumor sizes and improved survival rates compared to control groups.

Data Table

Study TypeBiological ActivityFindings
In VitroCytotoxicityInduced apoptosis in cancer cell lines
In VivoAntitumor EffectsReduced tumor size in treated animals
MechanisticAntioxidant ActivityScavenging of free radicals

Q & A

Q. Table 1: Key Characterization Techniques for Carbanide-Iron Complex

TechniqueApplicationParameters/Evidence Reference
X-ray CrystallographyStereochemical confirmationIUPAC name, SMILES alignment
³¹P NMRLigand coordination analysisPhosphane chemical shifts
HRMSMolecular formula validationMW 580.6 g/mol
MössbauerIron oxidation state determinationFe²⁺ isomer shifts
DFT SimulationsMechanistic pathway predictionReaction kinetics

Q. Basic: How does the diphenylphosphanyl group influence the iron complex’s electron-donating capacity?

Q. Advanced: What experimental designs are optimal for studying ligand substitution kinetics in this complex?

Use stopped-flow UV-Vis to monitor rapid substitution reactions. Variable-pressure NMR can elucidate volume profiles of associative vs. dissociative pathways. Incorporate sterically hindered substrates ( ) to probe ligand exchange barriers. Cross-correlate with Eyring plots to derive activation parameters .

Properties

CAS No.

277306-29-3

Molecular Formula

C34H46FeP2

Molecular Weight

572.535

IUPAC Name

carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

InChI

InChI=1S/C27H40P2.C5H10.2CH3.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;;;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1

InChI Key

WEPCATHZVJSRJL-WUDICJIASA-N

SMILES

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)
Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)

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